2,2'-Dithiobis ethane sulfonyl chloride
Description
2,2'-Dithiobis ethane sulfonyl chloride (CAS No. 42015-49-6) is a sulfonyl chloride derivative containing a disulfide (–S–S–) linkage. This compound is characterized by two ethane sulfonyl chloride groups connected via a disulfide bridge. Its primary applications include its use as a crosslinking agent in polymer chemistry and as a reagent for modifying thiol-containing biomolecules. The disulfide bond provides redox-sensitive properties, making it valuable in drug delivery systems and responsive materials .
Properties
Molecular Formula |
C4H8Cl2O4S4 |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
2-(2-chlorosulfonylethyldisulfanyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C4H8Cl2O4S4/c5-13(7,8)3-1-11-12-2-4-14(6,9)10/h1-4H2 |
InChI Key |
SBVBTACBXIOUDD-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)Cl)SSCCS(=O)(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues of 2,2'-dithiobis ethane sulfonyl chloride include:
- 1,2-Ethanedisulfonyl chloride : Lacks the disulfide bond, reducing redox sensitivity.
- 4,4'-Sulfonyldiphenol: Contains a sulfonyl group but replaces the disulfide with a rigid aromatic backbone, limiting flexibility .
- 2,2'-Dichlorodiethylamine hydrochloride : Features a similar ethane backbone but substitutes sulfonyl chloride with amine groups, altering reactivity toward nucleophiles .
Reactivity and Stability
- Disulfide Bond Reactivity : The disulfide bond in 2,2'-dithiobis ethane sulfonyl chloride allows reversible cleavage under reducing conditions (e.g., with dithiothreitol), unlike 1,2-ethanedisulfonyl chloride, which undergoes irreversible hydrolysis .
- Sulfonyl Chloride Reactivity: Compared to aromatic sulfonyl chlorides (e.g., 4,4'-sulfonyldiphenol derivatives), the aliphatic sulfonyl groups in 2,2'-dithiobis ethane sulfonyl chloride exhibit higher electrophilicity, enabling faster nucleophilic substitution reactions .
Comparative Data Table
| Property | 2,2'-Dithiobis Ethane Sulfonyl Chloride | 1,2-Ethanedisulfonyl Chloride | 4,4'-Sulfonyldiphenol |
|---|---|---|---|
| Molecular Weight (g/mol) | 315.26 | 227.09 | 250.27 |
| Functional Groups | –SO₂Cl, –S–S– | –SO₂Cl | –SO₂–, –OH |
| Redox Sensitivity | High (disulfide cleavage) | None | None |
| Reactivity with Thiols | Fast (thiol-disulfide exchange) | Slow (hydrolysis-dominated) | Negligible |
| Thermal Stability | Moderate (decomposes >150°C) | High (>200°C) | High (>250°C) |
Data compiled from synthesis protocols and reactivity studies .
Research Findings and Limitations
- Synthetic Challenges: The disulfide bond in 2,2'-dithiobis ethane sulfonyl chloride complicates purification, as it is prone to reduction during chromatography, unlike its non-disulfide analogues .
- Biological Compatibility : While its thiol reactivity is advantageous, off-target reactions with cysteine-rich proteins remain a limitation compared to more inert linkers like polyethylene glycol derivatives .
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